![molecular formula C11H16N4O B2793655 N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2098056-51-8](/img/structure/B2793655.png)
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal enzymes, the modulation of immune responses, and the induction of apoptosis in cancer cells. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antibacterial and antifungal activities. However, N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide also has some limitations, including its limited solubility in water and its potential cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide. These include the investigation of its potential applications in the field of drug discovery, the development of new synthetic methods for N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide, and the study of its mechanism of action and biochemical effects. Additionally, the development of new derivatives of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
合成法
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide can be synthesized using different methods, including the reaction of 6-methylpyrimidin-4-amine with 3-pyrrolidin-1-ylacetic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then heated to obtain N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide as a white solid. Another method involves the reaction of 6-methylpyrimidin-4-amine with 3-pyrrolidin-1-ylpropanoic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then heated to obtain N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide as a white solid.
科学的研究の応用
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has also been investigated for its potential applications in the field of material science, where it has been used as a precursor for the synthesis of various metal complexes.
特性
IUPAC Name |
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-5-11(13-7-12-8)15-4-3-10(6-15)14-9(2)16/h5,7,10H,3-4,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUEVMPEYLOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)
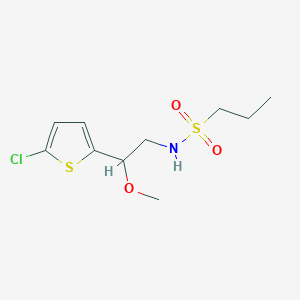
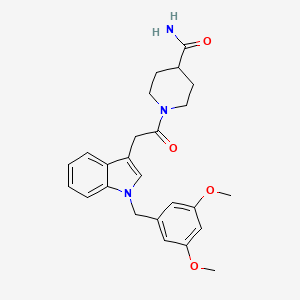
![6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2793576.png)
![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2793577.png)
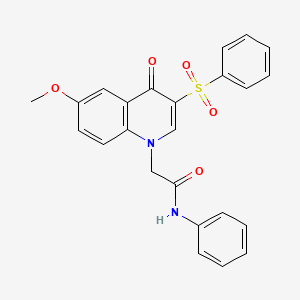
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2793583.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2793586.png)
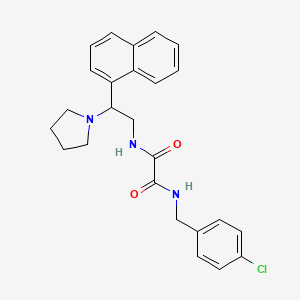
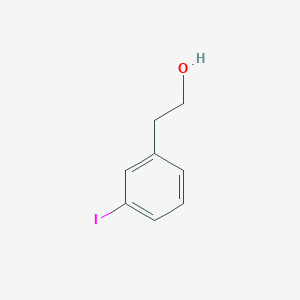
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)